molecular formula C13H19N3OS B010874 Rocastine CAS No. 104609-87-2

Rocastine

Cat. No.: B010874
CAS No.: 104609-87-2
M. Wt: 265.38 g/mol
InChI Key: DPPDPATYPQFYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Rocastine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Rocastine has several scientific research applications:

    Chemistry: Used as a model compound to study antihistaminic activity and receptor binding.

    Biology: Investigated for its effects on histamine receptors and related pathways.

    Medicine: Explored for its potential use in treating allergic reactions and other histamine-related conditions.

    Industry: Utilized in the development of new antihistamine drugs and formulations.

Mechanism of Action

Rocastine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents histamine-induced symptoms such as inflammation, itching, and vasodilation. This compound does not exhibit anticholinergic, antiadrenergic, or antiserotonergic properties, making it a selective H1-antagonist .

Comparison with Similar Compounds

Rocastine is compared with other antihistamines such as brompheniramine, chlorpheniramine, pyrilamine, promethazine, astemizole, diphenhydramine, terfenadine, and oxatomide. This compound has a faster onset of action and is more potent in preventing histamine-induced prostration compared to these compounds . Its unique structure and selective binding to H1 receptors contribute to its rapid and nonsedating effects .

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10/h4-5,7,10H,6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPDPATYPQFYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874470
Record name PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-(
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91833-49-7
Record name Rocastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091833497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-(
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROCASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3391H2J6G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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